molecular formula C18H20N6OS2 B15154315 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B15154315
M. Wt: 400.5 g/mol
InChI Key: IPSUUROTGHHRQB-UHFFFAOYSA-N
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Description

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a triazine ring, a thiadiazole ring, and a butanamide group

Chemical Reactions Analysis

Types of Reactions

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the triazine ring can yield dihydro or tetrahydro derivatives .

Mechanism of Action

The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can act as a hydrogen bond acceptor, while the thiadiazole ring can interact with metal ions or other nucleophiles . These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the combination of the triazine and thiadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C18H20N6OS2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C18H20N6OS2/c1-4-14(15(25)20-18-24-22-16(27-18)11(2)3)26-17-19-10-13(21-23-17)12-8-6-5-7-9-12/h5-11,14H,4H2,1-3H3,(H,20,24,25)

InChI Key

IPSUUROTGHHRQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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